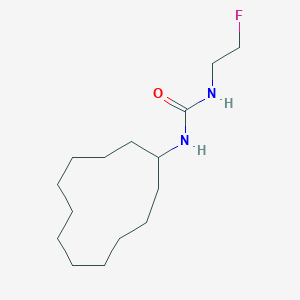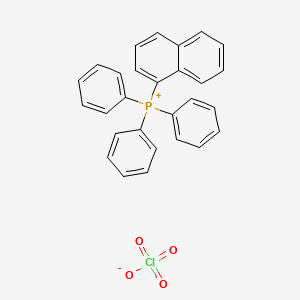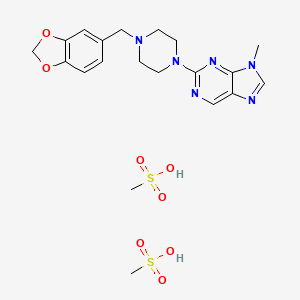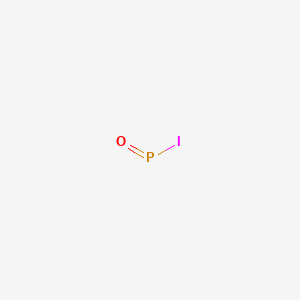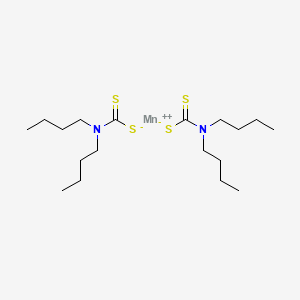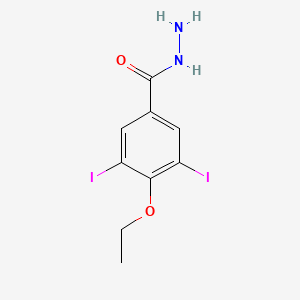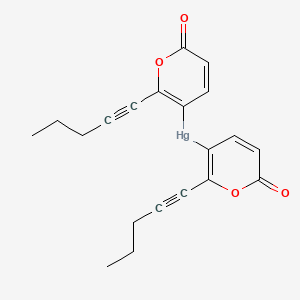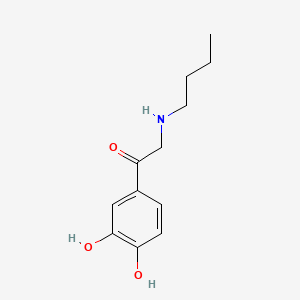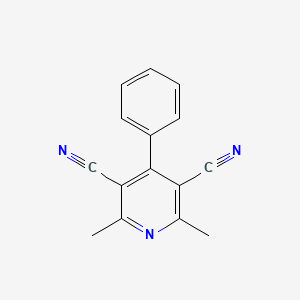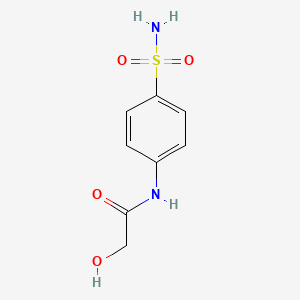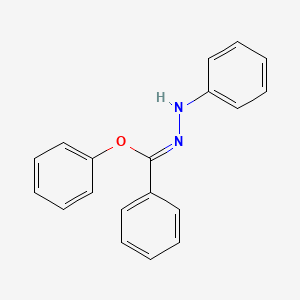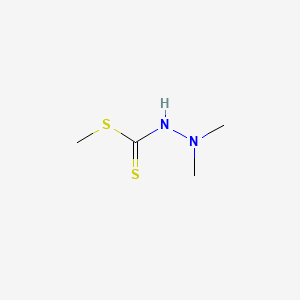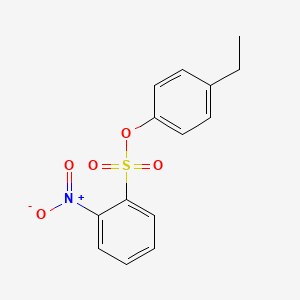
4-Ethylphenyl 2-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethylphenyl 2-nitrobenzenesulfonate is an organic compound that belongs to the class of aromatic sulfonates It is characterized by the presence of an ethyl group attached to a phenyl ring, which is further connected to a nitrobenzenesulfonate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethylphenyl 2-nitrobenzenesulfonate typically involves the sulfonation of 4-ethylphenol followed by nitration. The process can be summarized as follows:
Sulfonation: 4-Ethylphenol is reacted with sulfur trioxide or chlorosulfonic acid to introduce the sulfonate group.
Nitration: The sulfonated product is then treated with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and temperature control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-Ethylphenyl 2-nitrobenzenesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonate group can be displaced by nucleophiles, leading to the formation of different derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The ethyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
Nucleophilic Substitution: Various substituted phenyl derivatives.
Reduction: 4-Ethylphenyl 2-aminobenzenesulfonate.
Oxidation: 4-Carboxyphenyl 2-nitrobenzenesulfonate.
Wissenschaftliche Forschungsanwendungen
4-Ethylphenyl 2-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4-Ethylphenyl 2-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylphenyl 2-nitrobenzenesulfonate: Similar structure but with a methyl group instead of an ethyl group.
4-Chlorophenyl 2-nitrobenzenesulfonate: Contains a chlorine atom instead of an ethyl group.
4-Bromophenyl 2-nitrobenzenesulfonate: Contains a bromine atom instead of an ethyl group.
Uniqueness
4-Ethylphenyl 2-nitrobenzenesulfonate is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. The ethyl group can affect the compound’s lipophilicity, making it more suitable for certain applications compared to its methyl, chloro, or bromo analogs.
Eigenschaften
CAS-Nummer |
25238-23-7 |
|---|---|
Molekularformel |
C14H13NO5S |
Molekulargewicht |
307.32 g/mol |
IUPAC-Name |
(4-ethylphenyl) 2-nitrobenzenesulfonate |
InChI |
InChI=1S/C14H13NO5S/c1-2-11-7-9-12(10-8-11)20-21(18,19)14-6-4-3-5-13(14)15(16)17/h3-10H,2H2,1H3 |
InChI-Schlüssel |
YJRFZRSVAHACTJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


